molecular formula C9H10FNO2 B1433464 Ethyl 3-fluoro-5-methylisonicotinate CAS No. 1256809-70-7

Ethyl 3-fluoro-5-methylisonicotinate

Cat. No.: B1433464
CAS No.: 1256809-70-7
M. Wt: 183.18 g/mol
InChI Key: MGQFWIMNXUOUPW-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-methylisonicotinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position on the pyridine ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-5-methylisonicotinate typically involves the esterification of 3-fluoro-5-methylisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-5-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: Ethyl 3-fluoro-5-methylisonicotinol.

    Oxidation: 3-fluoro-5-methylisonicotinic acid.

Scientific Research Applications

Ethyl 3-fluoro-5-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

  • Ethyl 3-chloro-5-methylisonicotinate
  • Ethyl 3-bromo-5-methylisonicotinate
  • Ethyl 3-iodo-5-methylisonicotinate

Comparison: Ethyl 3-fluoro-5-methylisonicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

ethyl 3-fluoro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFWIMNXUOUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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